5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 2-chlorobenzylamine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its thiophene core.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The thiophene ring can interact with aromatic residues in proteins, influencing their activity. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
5-chlorothiophene-2-sulfonamide: A similar compound with a sulfonamide group attached to the thiophene ring.
2-chlorobenzylamine: A precursor used in the synthesis of 5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and sulfonamide groups enhances its reactivity and potential for various applications .
Properties
Molecular Formula |
C11H9Cl2NO2S2 |
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Molecular Weight |
322.2 g/mol |
IUPAC Name |
5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9Cl2NO2S2/c12-9-4-2-1-3-8(9)7-14-18(15,16)11-6-5-10(13)17-11/h1-6,14H,7H2 |
InChI Key |
BNDKWXUYUYILLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(S2)Cl)Cl |
Origin of Product |
United States |
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